(4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Overview
Description
The compound “(4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol” is a complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may include:
Stepwise construction of the core structure: This involves the formation of the benzofuro[3,2-e]isoquinoline core through cyclization reactions.
Functional group modifications: Introduction of hydroxy, methoxy, and methyl groups at specific positions using reagents like methanol, methyl iodide, and hydroxylating agents.
Stereoselective synthesis: Ensuring the correct stereochemistry at each chiral center through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of such compounds may involve:
Optimization of reaction conditions: Scaling up the reactions while maintaining high yields and purity.
Use of continuous flow reactors: To improve reaction efficiency and safety.
Purification techniques: Such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of ketones or aldehydes to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, CrO3.
Reducing agents: NaBH4, LiAlH4.
Solvents: Methanol, dichloromethane, toluene.
Major Products
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while reduction of ketones would yield alcohols.
Scientific Research Applications
Chemistry
Synthesis of analogs: To study structure-activity relationships.
Catalysis: As a ligand in catalytic reactions.
Biology
Enzyme inhibition studies: To understand the interaction with specific enzymes.
Cell signaling research: To study the effects on cellular pathways.
Medicine
Drug development: Potential use as a therapeutic agent.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound.
Industry
Material science: Use in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of such compounds often involves:
Binding to specific molecular targets: Such as enzymes, receptors, or DNA.
Modulation of biological pathways: Affecting processes like cell division, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl: A similar compound with slight structural variations.
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol: Another related compound with different functional groups.
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and functional group arrangement, which can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O6/c1-37-11-9-35-21-5-7-25(39)33(35)43-31-27(35)17(15-23(21)37)13-19(29(31)41-3)20-14-18-16-24-22-6-8-26(40)34-36(22,10-12-38(24)2)28(18)32(44-34)30(20)42-4/h5-8,13-14,21-26,33-34,39-40H,9-12,15-16H2,1-4H3/t21-,22-,23+,24+,25-,26-,33-,34-,35-,36-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMWWUFQMYGNDH-SXWORITFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(C=C4)O)OC)C6=C(C7=C8C(=C6)CC9C1C8(CCN9C)C(O7)C(C=C1)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=CC(=C(C(=C52)O[C@H]3[C@H](C=C4)O)OC)C6=C(C7=C8C(=C6)C[C@@H]9[C@H]1[C@]8(CCN9C)[C@@H](O7)[C@H](C=C1)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121395-47-9 | |
Record name | 2,2'-Biscodeine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121395479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-BISCODEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B0ATL3Q9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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